molecular formula C11H10ClNO4 B1422413 Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate CAS No. 1221792-89-7

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate

Cat. No.: B1422413
CAS No.: 1221792-89-7
M. Wt: 255.65 g/mol
InChI Key: BGOWQQSPNNKIAM-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group, a methoxy group, and a carboxylate ester group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives.

    Oxidation: Oxidized products such as carboxylic acids or aldehydes.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate serves as a crucial building block for synthesizing various pharmaceutical agents. Its derivatives have shown promise in developing:

  • Antimicrobial Agents : Compounds derived from this benzoxazole structure exhibit significant antibacterial and antifungal activity.
  • Anticancer Compounds : Research indicates potential efficacy against different cancer cell lines due to its ability to interact with cellular targets.

Materials Science

The compound is utilized in creating advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material characteristics such as conductivity and light absorption.

Biological Studies

In biological research, this compound is used as a tool to study enzyme inhibitors and receptor modulators. Its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids makes it valuable for:

  • Investigating Enzyme Activity : It can inhibit specific enzymes by binding to active sites.
  • Studying Receptor Interactions : Understanding how this compound interacts with biological macromolecules can lead to insights into drug design.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of synthesized derivatives on prostate cancer cell lines demonstrated that compounds modified at the chloromethyl position showed enhanced cytotoxicity compared to unmodified counterparts. This highlights the importance of structural modifications in developing effective cancer therapeutics.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The methoxy and ester groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chloromethyl)-5-methoxybenzoxazole: Lacks the carboxylate ester group.

    Methyl 2-(bromomethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate: Contains a bromomethyl group instead of a chloromethyl group.

    Methyl 2-(chloromethyl)-5-hydroxy-1,3-benzoxazole-7-carboxylate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the methoxy and ester groups enhance its solubility and potential interactions with biological targets .

Biological Activity

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate (CAS Number: 1221792-89-7) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C11H10ClNO4C_{11}H_{10}ClNO_{4}, with a molecular weight of approximately 255.66 g/mol. The compound has a melting point range of 128–130 °C, indicating its stability under standard laboratory conditions .

PropertyValue
Molecular FormulaC11H10ClNO4C_{11}H_{10}ClNO_{4}
Molecular Weight255.66 g/mol
Melting Point128–130 °C
CAS Number1221792-89-7

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Testing
In a controlled study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potent antimicrobial activity .

Antioxidant Properties

The compound also displays notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Research Findings: Antioxidant Activity
A study utilizing the DPPH radical scavenging assay showed that this compound has an IC50 value of 25 µg/mL, highlighting its potential as an antioxidant agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The proposed mechanism by which this compound exerts its biological effects involves interaction with cellular targets that modulate oxidative stress and apoptosis pathways. Further studies are required to elucidate these mechanisms fully.

Properties

IUPAC Name

methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-15-6-3-7(11(14)16-2)10-8(4-6)13-9(5-12)17-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOWQQSPNNKIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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